HOE 689

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

33156-28-4 |

|---|---|

Molecular Formula |

C29H44O6 |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H44O6/c1-17-24(30)6-7-26(34-17)35-20-8-11-27(2)19(15-20)4-5-23-22(27)9-12-28(3)21(10-13-29(23,28)32)18-14-25(31)33-16-18/h14,17,19-24,26,30,32H,4-13,15-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24+,26-,27-,28+,29-/m0/s1 |

InChI Key |

LDZRENBZALBYIS-XZUAUHNRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O |

Canonical SMILES |

CC1C(CCC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of HOE 689 (Cariporide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE 689, scientifically known as Cariporide (B1668443), is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[1][2] This ubiquitous transmembrane protein plays a critical role in the regulation of intracellular pH (pHi) and cell volume.[3] By catalyzing the electroneutral exchange of one intracellular proton for one extracellular sodium ion, NHE1 is fundamental to cellular homeostasis. However, its overactivation in pathological conditions, such as myocardial ischemia-reperfusion injury and cancer, has made it a significant therapeutic target.[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action: NHE1 Inhibition

The primary mechanism of action of this compound is its selective inhibition of the NHE1 isoform. This inhibition disrupts the normal physiological function of the exchanger, leading to significant downstream cellular effects.

In the context of cardioprotection , particularly during ischemia-reperfusion events, the inhibition of NHE1 by this compound is crucial. Ischemia leads to intracellular acidosis due to anaerobic metabolism.[6] This acidic environment activates NHE1, causing an influx of Na+ ions. The increased intracellular Na+ concentration reverses the action of the Na+/Ca2+ exchanger, leading to a detrimental influx of Ca2+ and subsequent cellular injury, including arrhythmias and cell death.[1] this compound, by blocking NHE1, prevents this cascade of events, thereby protecting the myocardium from reperfusion injury.[1]

In oncology , the mechanism is linked to the unique pH dynamics of cancer cells. Tumor cells often exhibit a reversed pH gradient, with a more alkaline intracellular environment and an acidic extracellular space, which favors proliferation, invasion, and resistance to therapy.[4][5] This is partly maintained by the hyperactivity of NHE1. By inhibiting NHE1, this compound can induce intracellular acidification in cancer cells, leading to apoptosis and potentially overcoming multidrug resistance.[4][5]

Quantitative Data

The following tables summarize key quantitative data related to the activity and clinical evaluation of this compound (Cariporide).

Table 1: In Vitro Inhibitory Activity of this compound (Cariporide)

| Target | IC50 Value |

| NHE1 | 0.05 µM |

| NHE2 | 1000 µM |

| NHE3 | 3 µM |

Table 2: Summary of Major Clinical Trial Results for this compound (Cariporide)

| Trial Name | Condition | Key Findings |

| GUARDIAN | Acute Coronary Syndromes | - No significant overall benefit in reducing death or myocardial infarction (MI).[1][7] - A 25% relative risk reduction in death or MI was observed in the subgroup of patients undergoing coronary artery bypass graft (CABG) surgery who received the 120 mg dose.[1][7] |

| EXPEDITION | High-risk Coronary Artery Bypass Graft Surgery | - Statistically significant reduction in the primary composite endpoint of death or MI at 5 days (16.6% with Cariporide vs. 20.3% with placebo).[1][8] - Reduction in MI alone (14.4% vs. 18.9%).[1][8] - An unexpected increase in mortality was observed, associated with an increase in cerebrovascular events.[1][8] |

Experimental Protocols

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM) to measure changes in intracellular pH following NHE1 inhibition.

Materials:

-

BCECF-AM (stock solution in DMSO)

-

HEPES-buffered saline (HBS) or other appropriate buffer

-

Cells of interest

-

Fluorescence microscope or plate reader with appropriate filters (Excitation ~490 nm and ~440 nm, Emission ~535 nm)

-

Nigericin (B1684572) and Valinomycin (B1682140) (for calibration)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in microplates.

-

Dye Loading:

-

Wash the cells with HBS.

-

Incubate the cells in HBS containing 3-5 µM BCECF-AM for 30-60 minutes at 37°C in the dark.[9]

-

-

Washing: Wash the cells three times with HBS to remove extracellular dye.[9]

-

Measurement:

-

Mount the coverslip on a perfusion chamber on the microscope stage or place the microplate in the reader.

-

Measure the fluorescence intensity at emission wavelength ~535 nm after excitation at two different wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[9]

-

The ratio of the fluorescence intensities (F490/F440) is used to determine the intracellular pH.

-

-

Calibration:

-

At the end of each experiment, perform an in-situ calibration.

-

Expose the cells to a high-K+ buffer containing nigericin (a H+/K+ ionophore) and valinomycin (a K+ ionophore) at a series of known pH values (e.g., 6.5, 7.0, 7.5, 8.0).[9] This equilibrates the intracellular and extracellular pH.

-

Measure the F490/F440 ratio at each pH value to generate a calibration curve.

-

-

Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.

NHE1 Activity Assay using the Ammonium (B1175870) Prepulse Technique

This method is used to induce a rapid intracellular acidification to measure the rate of pH recovery mediated by NHE1.

Materials:

-

Cells loaded with BCECF-AM (as described above)

-

NH4Cl-containing buffer (e.g., 20 mM)

-

Na+-free buffer (for isolating NHE1 activity)

Procedure:

-

Baseline Measurement: Record the stable baseline pHi of the BCECF-loaded cells in a standard buffer.

-

Ammonium Loading: Perfuse the cells with a buffer containing NH4Cl. NH3 will diffuse into the cells and combine with H+ to form NH4+, causing a rapid intracellular alkalinization.[10]

-

Acidification: Abruptly switch to a Na+-free buffer without NH4Cl. The intracellular NH4+ will dissociate into NH3 and H+. The NH3 will rapidly diffuse out of the cell, leaving behind an excess of H+, resulting in a sharp drop in intracellular pH.[10][11]

-

pH Recovery: Reintroduce a Na+-containing buffer. The NHE1 will be activated by the low pHi and begin to extrude H+ in exchange for extracellular Na+, leading to a gradual recovery of pHi towards the baseline.

-

Measurement of NHE1 Activity: The initial rate of this pH recovery (dpH/dt) is taken as a measure of NHE1 activity.

-

Inhibition with this compound: To confirm the role of NHE1 and assess the inhibitory effect of this compound, the experiment can be repeated in the presence of the inhibitor. A significant reduction in the rate of pH recovery will be observed.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Signaling pathway of NHE1 in cardiac hypertrophy.

Caption: Role of NHE1 inhibition by this compound in cancer cells.

Caption: Experimental workflow for the ammonium prepulse technique.

References

- 1. Cariporide - Wikipedia [en.wikipedia.org]

- 2. Cariporide Aventis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NHE1-inhibitor cariporide prevents the transient reperfusion-induced shortening of the monophasic action potential after coronary ischemia in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lessons learned from a phase III population pharmacokinetic study of cariporide in coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium-hydrogen exchange inhibition by cariporide to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Ammonium prepulse: effects on intracellular pH and bioelectric activity of CA3-neurones in guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

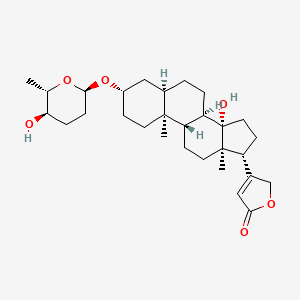

Ramnodigin as a Digitoxin Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxin (B75463), a cardiac glycoside historically used in the management of heart failure, has garnered significant interest for its potential as an anticancer agent.[1] Its mechanism of action primarily involves the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis.[2] This inhibition leads to a cascade of intracellular events, including an increase in intracellular calcium, which can trigger apoptosis in cancer cells.[3][4] The structure of digitoxin comprises a steroidal nucleus, a lactone ring at the C17 position, and a trisaccharide moiety at the C3 position.[1]

Ramnodigin is an analog of digitoxin, distinguished by the substitution of its sugar moiety. While digitoxin possesses a tridigitoxose chain, ramnodigin incorporates rhamnose. This structural alteration is significant, as the sugar moiety of cardiac glycosides is known to play a crucial role in their pharmacokinetic and pharmacodynamic properties, including potency and cytotoxicity.[5] Structure-activity relationship (SAR) studies have demonstrated that modifications to the sugar group can significantly impact the biological activity of these compounds.[6] This guide provides an in-depth technical overview of ramnodigin as a digitoxin analog, focusing on its core mechanism of action, comparative bioactivity, and the experimental protocols used for its characterization.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of both digitoxin and its analog ramnodigin is the Na+/K+-ATPase pump.[2] Inhibition of this enzyme disrupts the sodium and potassium gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger, resulting in an elevation of intracellular calcium levels. In cancer cells, this sustained increase in intracellular calcium can activate various signaling pathways that culminate in apoptosis.[3][4]

dot

Comparative Bioactivity Data

While direct comparative studies on ramnodigin are limited in publicly available literature, the following tables summarize cytotoxicity data for digitoxin and its analogs from various studies. This data provides a framework for understanding how modifications to the sugar moiety can influence anticancer activity. The cytotoxicity is typically represented by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity of Digitoxin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H460 | Non-small cell lung | 40-60 | [1] |

| A549 | Non-small cell lung | ~250 | [7] |

| H3255 | Non-small cell lung | ~500 | [7] |

| H1975 | Non-small cell lung | >500 | [7] |

| Various Solid Tumors | Primary Cultures | 6.4 - 76 |

Table 2: Comparative Cytotoxicity of Digitoxin and its Analogs

| Compound | Sugar Moiety | Cell Line | IC50 (nM) | Reference |

| Digitoxin | Tridigitoxose | NCI-H460 | ~50 | [1] |

| D6-MA (analog) | Monosaccharide | NCI-H460 | ~10 | [1] |

| Proscillaridin A | Rhamnose | Various | 6.4 - 76 |

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of cardiac glycosides like ramnodigin.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Na+/K+-ATPase.

Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. Inhibition of the enzyme results in a decrease in Pi liberation.

Protocol:

-

Enzyme Preparation: Isolate microsomal fractions containing Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex or human erythrocyte membranes).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.

-

Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compound (ramnodigin or digitoxin) for a specified time.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Reaction Termination: Stop the reaction after a defined period by adding a solution like trichloroacetic acid.

-

Phosphate Detection: Measure the amount of liberated inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[8][9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

dot

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[1]

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified duration to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[5][10][11][12]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic peptide substrate that is specifically cleaved by caspase-3. The cleavage of the substrate releases a fluorogenic or chromogenic molecule, and the resulting signal is proportional to the caspase-3 activity.[13][14][15][16]

Protocol:

-

Cell Lysis: Treat cells to induce apoptosis, then lyse the cells to release their contents.

-

Reaction Setup: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-AFC or DEVD-pNA).

-

Incubation: Incubate the reaction at 37°C.

-

Signal Detection: Measure the fluorescence or absorbance of the released fluorophore or chromophore using a plate reader.

-

Data Analysis: Quantify the caspase-3 activity based on the signal intensity.

Signaling Pathways

Cardiac glycosides are known to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Studies have shown that cardiac glycosides like digoxin (B3395198) can inhibit the phosphorylation of Akt and its downstream targets, such as mTOR, thereby promoting apoptosis and inhibiting tumor growth.[6][17][18][19][20]

dot

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The effect of cardiac glycosides on this pathway can be complex and cell-type dependent. In some cancer cells, digitoxin has been shown to inhibit the phosphorylation of ERK, contributing to its anti-proliferative effects.[7][21][22]

dot

Synthesis of Ramnodigin

The synthesis of ramnodigin would typically involve the chemical modification of digitoxin. A general approach would be the acid hydrolysis of digitoxin to yield the aglycone, digitoxigenin.[23] Subsequently, a glycosylation reaction would be performed to attach a protected rhamnose sugar to the 3-hydroxyl group of digitoxigenin. The final step would involve the deprotection of the sugar moiety to yield ramnodigin. The stereoselectivity of the glycosylation step is a critical aspect of this synthesis.

dot

Conclusion

Ramnodigin, as a digitoxin analog, holds potential as a therapeutic agent, particularly in the context of oncology. Its altered sugar moiety is expected to influence its bioactivity, potentially leading to improved efficacy or a more favorable toxicity profile compared to digitoxin. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for the continued investigation of ramnodigin and other cardiac glycoside analogs. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of ramnodigin.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. MTT (Assay protocol [protocols.io]

- 10. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. corefacilities.iss.it [corefacilities.iss.it]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 16. apexbt.com [apexbt.com]

- 17. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.physiology.org [journals.physiology.org]

- 20. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 21-Benzylidene digoxin decreases proliferation by inhibiting the EGFR/ERK signaling pathway and induces apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. static.even3.com [static.even3.com]

An In-depth Technical Guide to the Research Applications of Pimagedine (Aminoguanidine)

A Note on CAS Number 33156-28-4: Initial searches for CAS number 33156-28-4 identify the compound as Ramnodigin, a cardenolide derivative, or Razinodilum. However, there is a limited body of research publicly available for these compounds. In contrast, extensive research exists for Pimagedine (also known as Aminoguanidine (B1677879) , CAS Number 79-17-4), a compound frequently investigated for its potential therapeutic applications, particularly in the context of diabetic complications. Given the depth of research available, this guide will focus on the research applications of Pimagedine, which is likely the intended subject of interest for a scientific audience.

Introduction to Pimagedine

Pimagedine (aminoguanidine) is a small molecule that has been extensively studied as an inhibitor of the formation of Advanced Glycation End-products (AGEs).[1][2] AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various diseases, most notably in the long-term complications of diabetes mellitus, such as nephropathy, retinopathy, and neuropathy.[2] Pimagedine's primary mechanism of action involves trapping reactive dicarbonyl species like methylglyoxal, glyoxal, and 3-deoxyglucosone, thereby preventing their reaction with biological macromolecules and subsequent AGE formation.[1][3] Beyond its role as an AGE inhibitor, Pimagedine also exhibits inhibitory effects on diamine oxidase and nitric oxide synthase.[1][4]

Core Research Applications

The principal research application of Pimagedine has been in the context of mitigating diabetic complications. Its efficacy has been evaluated in numerous preclinical and clinical studies.

Diabetic Nephropathy

Pimagedine has been investigated for its potential to slow the progression of diabetic kidney disease.[5][6] Clinical trials have explored its effects on serum creatinine (B1669602) levels, glomerular filtration rate, and proteinuria.[7][8]

Other Diabetic Complications

Research has also extended to the effects of Pimagedine on other complications of diabetes, including retinopathy and neuropathy, with some studies suggesting a beneficial role in slowing their progression.[9]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating Pimagedine in diabetic nephropathy.

Table 1: ACTION I Trial - Efficacy of Pimagedine in Type 1 Diabetic Nephropathy [7][8]

| Outcome Measure | Placebo | Pimagedine (150 mg/day) | Pimagedine (300 mg/day) | p-value |

| Doubling of Serum Creatinine | 26% (61/236) | - | 20% (91/454) (combined doses) | 0.099 |

| Change in eGFR (ml/min/1.73m² at 36 months) | -9.80 | - | -6.26 (combined doses) | 0.05 |

| Change in Proteinuria (mg/24h at 36 months) | +35 | -732 | -329 | ≤ 0.001 |

| Progression of Retinopathy (≥3 steps) | 16% (28/179) | - | 10% (31/324) (combined doses) | 0.030 |

Table 2: ACTION II Trial - Baseline Characteristics of Patients with Type 2 Diabetic Nephropathy [10]

| Characteristic | Mean (SD) |

| Age (years) | 58 (7.7) |

| Duration of Diabetes (years) | 16.5 (7.5) |

| Serum Creatinine (mg/dL) | 1.6 (0.5) |

| Iothalamate Clearance (mL/min/1.73m²) | 52 (25) |

| Proteinuria ( g/day ) | 4.1 (4.2) |

| Hemoglobin A1c (%) | 8.7 (1.6) |

Signaling Pathways and Mechanisms of Action

Pimagedine's primary mechanism is the inhibition of the Maillard reaction, which leads to the formation of AGEs. It also influences other enzymatic pathways.

Inhibition of Advanced Glycation End-product (AGE) Formation

Pimagedine acts as a nucleophilic scavenger of reactive dicarbonyl intermediates, such as methylglyoxal, glyoxal, and 3-deoxyglucosone.[1] By reacting with these precursors, it prevents them from cross-linking with proteins and forming pathogenic AGEs.[3]

Inhibition of Nitric Oxide Synthase (NOS) and Diamine Oxidase (DAO)

Pimagedine is also known to inhibit the activity of both inducible nitric oxide synthase (iNOS) and diamine oxidase (DAO).[1][11][12] Its effect on NOS is selective for the inducible isoform.[12] This inhibition may contribute to its overall pharmacological profile, although it is considered a secondary mechanism to its anti-glycation activity.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of Pimagedine and other AGE inhibitors.

In Vitro AGE Formation Inhibition Assay

This assay measures the ability of a compound to prevent the formation of fluorescent AGEs in a solution of protein and a reducing sugar.

Methodology:

-

Prepare a solution of bovine serum albumin (BSA) in a phosphate (B84403) buffer (pH 7.4).[13]

-

Add a reducing sugar, such as glucose or a more reactive dicarbonyl like methylglyoxal.[13]

-

In separate reaction tubes, add varying concentrations of Pimagedine or the test compound. Include a positive control (e.g., a known AGE inhibitor) and a negative control (no inhibitor).[13]

-

Incubate the mixtures at 37°C for a period ranging from 7 to 28 days.[14]

-

At specified time points, measure the fluorescence of the solutions using an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[13]

-

The percentage of inhibition is calculated as: [1 - (Fluorescence of sample / Fluorescence of negative control)] * 100.[13]

Animal Models of Diabetic Complications

Streptozotocin (STZ)-induced diabetes in rodents is a common model to study the in vivo effects of AGE inhibitors.

Methodology:

-

Induce diabetes in rodents (e.g., rats) via a single intraperitoneal injection of STZ.[15]

-

Monitor blood glucose levels to confirm the diabetic state.

-

Administer Pimagedine or a vehicle control to the animals, typically in their drinking water or via gavage, for a predefined period (e.g., several weeks or months).[4]

-

At the end of the study period, collect blood and tissue samples (e.g., kidney, nerve, retina, aorta) for analysis.

-

Assessments can include:

-

Kidney function: Measure serum creatinine, blood urea (B33335) nitrogen (BUN), and 24-hour urinary protein excretion.

-

AGE accumulation: Quantify AGE levels in tissues using techniques like ELISA or immunohistochemistry.

-

Nerve function: Measure nerve conduction velocity (NCV).[9]

-

Structural changes: Analyze tissue histology to assess for pathological changes, such as glomerular basement membrane thickening in the kidney.

-

Conclusion and Future Directions

Pimagedine has been a pivotal compound in the study of AGEs and their role in diabetic complications. While its clinical development was halted due to safety concerns and lack of robust efficacy in later-stage trials, it remains an important research tool and a benchmark for the development of new AGE inhibitors.[1][3] The extensive body of research on Pimagedine has significantly advanced our understanding of the pathological consequences of glycation and has paved the way for the investigation of next-generation anti-glycation therapies. Future research in this area continues to focus on developing more potent and selective inhibitors with improved safety profiles.

References

- 1. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pimagedine: a novel therapy for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Aminoguanidine in Diabetic Patients with Overt Diabetic Nephropathy - Douglas Greene [grantome.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Randomized trial of an inhibitor of formation of advanced glycation end products in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Rapid reversal by aminoguanidine of the neurovascular effects of diabetes in rats: modulation by nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

- 15. ICI Journals Master List [journals.indexcopernicus.com]

The Discovery and Synthesis of HOE 689 (Cariporide): A Technical Guide

Introduction: HOE 689, chemically known as N-(4-isopropyl-3-methanesulfonyl-benzoyl)guanidine and more commonly by its generic name Cariporide, is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). Initially developed by Hoechst Marion Roussel (now Sanofi-Aventis), Cariporide was extensively investigated for its potential as a cardioprotective agent, particularly in the context of ischemia-reperfusion injury. While it showed promise in preclinical studies, its development for this indication was halted due to adverse outcomes in late-stage clinical trials.[1][2] Despite this, this compound remains a valuable pharmacological tool for researchers studying the role of NHE1 in various physiological and pathological processes, including cancer, where it is being explored as a potential therapeutic agent.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Synthesis of this compound (Cariporide)

The synthesis of Cariporide involves a multi-step process starting from readily available chemical precursors. While the seminal publication from Arzneimittelforschung detailing the original synthesis by Scholz and colleagues provides the foundational methodology, the following represents a generalized pathway based on available chemical literature for the synthesis of benzoylguanidine derivatives.

Experimental Protocol: Synthesis of N-(4-isopropyl-3-methanesulfonyl-benzoyl)guanidine (Cariporide)

This protocol is a representative synthesis based on established chemical principles for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-isopropyl-3-nitrobenzoic acid

-

To a solution of 4-isopropylbenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5 °C) to achieve mononitration.

-

The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The mixture is then poured onto ice, and the precipitated product is filtered, washed with cold water, and dried.

Step 2: Synthesis of 3-amino-4-isopropylbenzoic acid

-

The 4-isopropyl-3-nitrobenzoic acid is reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

-

Alternatively, chemical reduction using a reducing agent like tin(II) chloride in hydrochloric acid can be employed.

-

Upon completion, the catalyst is filtered off (if applicable), and the product is isolated by adjusting the pH to its isoelectric point to precipitate the amino acid.

Step 3: Synthesis of 3-methanesulfonylamino-4-isopropylbenzoic acid

-

The 3-amino-4-isopropylbenzoic acid is reacted with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane.

-

The reaction is typically carried out at a low temperature and allowed to warm to room temperature.

-

After the reaction is complete, the product is isolated by extraction and purification.

Step 4: Formation of the Benzoyl Chloride

-

The 3-methanesulfonylamino-4-isopropylbenzoic acid is converted to its corresponding benzoyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

The reaction is usually performed in an inert solvent, and the excess chlorinating agent and solvent are removed under reduced pressure.

Step 5: Guanidinylation to form N-(4-isopropyl-3-methanesulfonyl-benzoyl)guanidine (Cariporide)

-

The crude benzoyl chloride is then reacted with guanidine (B92328) hydrochloride in the presence of a suitable base (e.g., sodium hydroxide (B78521) or a non-nucleophilic organic base) in a polar aprotic solvent like dimethylformamide (DMF).

-

The reaction mixture is stirred until completion.

-

The final product, Cariporide, is then isolated and purified using techniques such as recrystallization or column chromatography.

Quantitative Data

A summary of the key quantitative pharmacological data for this compound is presented in the table below.

| Parameter | Value | Species/Cell Line | Conditions | Reference(s) |

| NHE1 IC₅₀ | 0.05 µM | - | - | [4] |

| NHE2 IC₅₀ | 1000 µM | - | - | [4] |

| NHE3 IC₅₀ | 3 µM | - | - | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the selective inhibition of the Na+/H+ exchanger isoform 1 (NHE1). NHE1 is a ubiquitously expressed plasma membrane protein that plays a crucial role in maintaining intracellular pH (pHi) and cell volume by extruding one intracellular proton in exchange for one extracellular sodium ion.

Under conditions of intracellular acidosis, such as during myocardial ischemia, NHE1 becomes activated. This leads to an influx of Na+, which in turn reverses the direction of the Na+/Ca2+ exchanger, causing an influx of Ca2+ and contributing to cellular injury upon reperfusion. By inhibiting NHE1, this compound attenuates this Na+ and subsequent Ca2+ overload, thereby protecting cells from ischemia-reperfusion injury.

The activity of NHE1 is regulated by a complex network of signaling pathways. Various growth factors and hormones can stimulate NHE1 activity through kinase cascades involving Akt, p90 ribosomal S6 kinase (p90RSK), Rho-associated kinase (ROCK), and p38 mitogen-activated protein kinase (p38 MAPK).[5] These kinases phosphorylate the C-terminal cytoplasmic domain of NHE1, leading to its activation.

Caption: Signaling pathway of NHE1 regulation and inhibition by this compound.

Key Experimental Protocols

1. In Vitro NHE1 Inhibition Assay

This protocol describes a method to measure the inhibitory activity of this compound on NHE1 in a cell-based assay using a pH-sensitive fluorescent dye.

Materials:

-

Cells expressing NHE1 (e.g., CHO, fibroblasts)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

HEPES-buffered saline (HBS)

-

NH₄Cl

-

This compound (Cariporide)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled plates) and grow to confluence.

-

Dye Loading: Wash the cells with HBS and then incubate them with a loading buffer containing BCECF-AM (typically 1-5 µM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBS to remove extracellular dye.

-

Acidification: Induce intracellular acidification by exposing the cells to a pre-pulse of a weak base, such as NH₄Cl (e.g., 20 mM in HBS for 5-10 minutes), followed by its removal and replacement with a Na⁺-free buffer.

-

NHE1 Activity Measurement: Initiate NHE1 activity by adding a Na⁺-containing buffer. Monitor the recovery of intracellular pH by measuring the fluorescence ratio of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at 535 nm.

-

Inhibition with this compound: To determine the inhibitory effect of this compound, pre-incubate the cells with various concentrations of the compound before initiating NHE1 activity.

-

Data Analysis: Calculate the initial rate of pH recovery (dpH/dt) from the fluorescence ratio data. Plot the rate of recovery against the concentration of this compound to determine the IC₅₀ value.

Caption: Workflow for in vitro NHE1 inhibition assay.

2. Langendorff Isolated Heart Perfusion Model for Cardioprotection

This ex vivo model is widely used to assess the direct effects of compounds on cardiac function in the absence of systemic influences.

Materials:

-

Langendorff perfusion apparatus

-

Krebs-Henseleit buffer

-

Anesthetic

-

Surgical instruments

-

Pressure transducer and data acquisition system

-

This compound (Cariporide)

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., rat, guinea pig) and administer heparin to prevent blood clotting.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.

-

Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow rate and maintain the temperature at 37°C.

-

Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes), during which parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are recorded.

-

Ischemia-Reperfusion Protocol:

-

Baseline: Record baseline cardiac function.

-

Pre-treatment: Perfuse the heart with Krebs-Henseleit buffer containing this compound at the desired concentration for a specified period before inducing ischemia.

-

Global Ischemia: Stop the perfusion to induce global ischemia for a defined duration (e.g., 30 minutes).

-

Reperfusion: Restore perfusion (with or without this compound) and monitor the recovery of cardiac function for a set period (e.g., 60-120 minutes).

-

-

Data Analysis: Compare the recovery of cardiac function (e.g., LVDP, heart rate) and markers of cardiac injury (e.g., lactate (B86563) dehydrogenase release in the coronary effluent) between control and this compound-treated hearts.

Caption: Experimental workflow for the Langendorff isolated heart model.

3. Measurement of Intracellular Sodium Concentration ([Na⁺]ᵢ)

This protocol outlines the use of the fluorescent indicator SBFI-AM to measure changes in intracellular sodium concentration in response to this compound.

Materials:

-

Cells of interest

-

SBFI-AM (sodium-binding benzofuran (B130515) isophthalate (B1238265), acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) with varying Na⁺ concentrations

-

Ionophores (e.g., gramicidin, monensin, nigericin) for calibration

-

Fluorescence microscopy setup or plate reader

-

This compound (Cariporide)

Procedure:

-

Cell Preparation: Grow cells on glass coverslips or in appropriate imaging plates.

-

Dye Loading: Wash the cells with HBS and incubate them with a loading solution containing SBFI-AM (typically 5-10 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. The loading is usually performed for 60-90 minutes at room temperature or 37°C.

-

Washing: Wash the cells thoroughly with HBS to remove extracellular dye.

-

Experimental Treatment: Incubate the cells with this compound at the desired concentration.

-

Fluorescence Measurement: Excite the cells alternately at approximately 340 nm and 380 nm and measure the emission at around 505 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular Na⁺ concentration.

-

Calibration: At the end of the experiment, calibrate the fluorescence ratio to absolute [Na⁺]ᵢ. This is achieved by treating the cells with a cocktail of ionophores (e.g., gramicidin, monensin, and nigericin) in buffers with known Na⁺ concentrations to equilibrate the intracellular and extracellular Na⁺ levels.

-

Data Analysis: Use the calibration curve to convert the fluorescence ratios from the experimental conditions into intracellular Na⁺ concentrations.

Conclusion

This compound (Cariporide) remains a pivotal research tool for elucidating the multifaceted roles of the Na+/H+ exchanger 1. Its high potency and selectivity make it an invaluable inhibitor for in vitro and in vivo studies across various disciplines, from cardiovascular physiology to cancer biology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to incorporate this compound into their studies. As our understanding of NHE1's involvement in disease progresses, the utility of selective inhibitors like this compound will undoubtedly continue to expand, paving the way for new therapeutic strategies.

References

- 1. Regulation of the Na+/H+ Exchanger (NHE1) in Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Sodium-Hydrogen Exchanger NHE1 Is an Akt Substrate Necessary for Actin Filament Reorganization by Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Rhamnazin and Rhamnetin: A Technical Guide

Disclaimer: Initial searches for "Ramnodigin" did not yield any relevant results, suggesting a possible misspelling. This guide focuses on two closely related and well-researched flavonoids, Rhamnazin (B190346) and Rhamnetin (B192265) , which are likely the intended subjects of inquiry.

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biological activities of the O-methylated flavonols, Rhamnazin and Rhamnetin. Due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, these compounds have garnered significant interest in the scientific community for their therapeutic potential.[1][2] This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a thorough resource.

Part 1: Biological Activity of Rhamnazin

Rhamnazin (3,5,4′-trihydroxy-7,3′-dimethoxyflavone) is a naturally occurring flavonoid found in various plants, such as those belonging to the Rhamnus genus.[3][4] It exhibits a range of biological activities stemming from its ability to modulate key cellular signaling pathways.

Anticancer Activity

Rhamnazin has demonstrated significant potential as an anticancer agent by affecting various aspects of cancer progression, including proliferation, angiogenesis, and invasion.[1]

Rhamnazin inhibits the proliferation of several cancer cell lines.[1] Notably, it has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in hepatocellular carcinoma (HCC) cells.[1][5] This is achieved by downregulating the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[3]

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Rhamnazin exhibits potent anti-angiogenic activity by directly inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[6][7] It has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs).[7]

Recent studies have highlighted Rhamnazin's potential to enhance the efficacy of conventional chemotherapy drugs. It has shown synergistic effects with Sorafenib in hepatocellular carcinoma and Etoposide in leukemia, suggesting its use in combination therapies to improve treatment outcomes and potentially overcome drug resistance.[8]

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Rhamnazin | Hepatocellular Carcinoma | SMMC-7721 | 15 | [1][5] |

| Rhamnazin | Hepatocellular Carcinoma | Huh-7 | 19.8 | [1][5] |

| Rhamnazin | Colon Cancer | HCT-116 | 34 µg/mL | [1] |

Anti-inflammatory Activity

Rhamnazin possesses anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[1][9] It can suppress the activation of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory genes.[4] In studies on lipopolysaccharide (LPS)-induced acute lung injury in rats, pretreatment with rhamnazin significantly attenuated inflammatory parameters.[9][10] It has also been shown to down-regulate the activities of pro-inflammatory enzymes COX and 5-LO.[11]

Antioxidant Activity

The antioxidant effects of Rhamnazin are partly mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3] By activating this pathway, Rhamnazin enhances the cellular defense against oxidative stress.[4]

| Assay | Rhamnazin (IC50) | Reference |

| DPPH Radical Scavenging | ~5.0 - 10.0 µM | [12] |

| ABTS Radical Scavenging | ~50.0 - 62.4 µM | [12] |

Signaling Pathways Modulated by Rhamnazin

Rhamnazin's anti-angiogenic effects are primarily mediated through the inhibition of the VEGFR2 signaling pathway. It directly inhibits the VEGF-induced phosphorylation of VEGFR2, which in turn blocks downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.[1][3][7]

Rhamnazin modulates the cellular response to oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.[4][13]

Experimental Protocols

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Rhamnazin for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[1]

-

-

Principle: This assay assesses the invasive potential of cancer cells by their ability to migrate through a basement membrane matrix.

-

Procedure:

-

Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Seed cancer cells in the upper chamber in serum-free medium.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Add Rhamnazin to the upper chamber.

-

Incubate for a sufficient time to allow for invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells under a microscope.[1]

-

-

Principle: This technique detects the phosphorylation status of VEGFR2 in response to VEGF and the inhibitory effect of Rhamnazin.

-

Procedure:

-

Treat endothelial cells with VEGF in the presence or absence of Rhamnazin.

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Normalize the results by re-probing with an antibody for total VEGFR2.[1]

-

Part 2: Biological Activity of Rhamnetin

Rhamnetin is another O-methylated flavonol, structurally similar to Rhamnazin, and also possesses a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities.[2]

Anti-inflammatory Activity

Rhamnetin has demonstrated significant anti-inflammatory effects in various models.[14] It inhibits the release of pro-inflammatory mediators such as interleukin-6 (IL-6) and nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[14] Its anti-inflammatory actions are mediated through the inhibition of the p38 MAPK, ERK, and JNK signaling pathways.[15]

Anticancer Activity

Rhamnetin exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including human breast cancer and leukemia cells.[16][17] It has been shown to modulate the miR-34a/Notch-1 signaling pathway to induce apoptosis in breast cancer cells.[17] Furthermore, Rhamnetin can sensitize cancer cells to conventional therapies, potentially overcoming drug resistance.[16]

| Activity | Cell Line/Model | Effect | Concentration/Dose | Reference |

| Anti-inflammatory | CRAB-infected mouse macrophages | 74.4% inhibition of IL-6 production | 50 µM | [14] |

| Anti-inflammatory | E. coli-infected mouse macrophages | 92.5% inhibition of IL-6 production | 50 µM | [14] |

| Anticancer (Apoptosis) | Human breast cancer MCF-7 cells | Induction of caspase-3/9 activity | Dose-dependent | [17] |

| Neuroprotection | Ethanol (B145695) withdrawal in rat hippocampal slices | Inhibition of inflammatory mediator release | 25 µM and 100 µM | [18] |

Antioxidant Activity

Rhamnetin possesses antioxidant properties, contributing to its protective effects against cellular damage. It has been shown to improve the antioxidant status in the liver of tumor-bearing mice by increasing the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT).[19] In human prostate cancer cells, Rhamnetin acts as a potent antioxidant agent, reducing intracellular reactive oxygen species (ROS) levels.[20]

Signaling Pathways Modulated by Rhamnetin

Rhamnetin exerts its anti-inflammatory effects by inhibiting the phosphorylation of key components of the MAPK signaling pathway, including p38, ERK, and JNK. This leads to a reduction in the production of pro-inflammatory cytokines.[14][15]

In breast cancer cells, Rhamnetin induces apoptosis by upregulating the expression of the tumor suppressor p53 and microRNA-34a (miR-34a). This, in turn, suppresses the expression of Notch-1, a key signaling molecule involved in cell proliferation and survival.[17]

Experimental Protocols

The experimental protocols for assessing the biological activities of Rhamnetin, such as cell viability assays (MTT), invasion assays, and Western blotting, are largely similar to those described for Rhamnazin. Additional specific assays include:

-

Principle: The Griess assay is used to measure the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Procedure:

-

Culture macrophages (e.g., RAW 264.7) and stimulate them with LPS in the presence or absence of Rhamnetin.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature to allow for color development.

-

Measure the absorbance at approximately 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.[15]

-

-

Principle: This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway, using a fluorogenic or colorimetric substrate.

-

Procedure:

-

Treat cancer cells with Rhamnetin to induce apoptosis.

-

Lyse the cells to release cellular contents.

-

Add a specific caspase substrate (e.g., for caspase-3 or caspase-9) to the cell lysate.

-

Incubate to allow for cleavage of the substrate by the active caspase.

-

Measure the resulting fluorescent or colorimetric signal.[17]

-

Conclusion

Rhamnazin and Rhamnetin are promising natural flavonoids with multifaceted biological activities. Their ability to target key signaling pathways involved in cancer, inflammation, and oxidative stress underscores their potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of their biological properties, offering valuable insights for researchers and drug developers. Further research is warranted to fully elucidate their mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Rhamnetin: a review of its pharmacology and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Rhamnazin Inhibits Hepatocellular Carcinoma Cell Aggressiveness in Vitro via Glutathione Peroxidase 4-Dependent Ferroptosis [jstage.jst.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. Rhamnazin, a novel inhibitor of VEGFR2 signaling with potent antiangiogenic activity and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ANTIOXIDANT AND ANTI-INFLAMMATORY EFFECTS OF RHAMNAZIN ON LIPOPOLYSACCHARIDE-INDUCED ACUTE LUNG INJURY AND INFLAMMATION IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANTIOXIDANT AND ANTI-INFLAMMATORY EFFECTS OF RHAMNAZIN ON LIPOPOLYSACCHARIDE-INDUCED ACUTE LUNG INJURY AND INFLAMMATION IN RATS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. benchchem.com [benchchem.com]

- 13. The alleviative effect of flavonol-type Nrf2 activator rhamnazin from Physalis alkekengi L. var. franchetii (Mast.) Makino on pulmonary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The dietary flavonoid rhamnetin inhibits both inflammation and excitotoxicity during ethanol withdrawal in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medscidiscovery.com [medscidiscovery.com]

- 20. aacrjournals.org [aacrjournals.org]

HOE 689 (Ramnodigin): A Technical Guide on its Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOE 689, also known as Ramnodigin, is a semi-synthetic digitoxin (B75463) analog that has demonstrated notable cytotoxic effects against cancer cells. As a member of the cardiac glycoside family, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a critical ion transporter in mammalian cells. This inhibition leads to a cascade of intracellular events, culminating in the induction of apoptosis in cancer cells. Preclinical data has identified this compound as a potent agent against non-small cell lung cancer, with an IC50 value of 52 nM in the NCI-H460 cell line. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential anti-cancer therapeutic, detailing its mechanism of action, available quantitative data, and relevant experimental protocols.

Introduction

Cardiac glycosides, traditionally used in the treatment of heart failure, have garnered increasing interest for their potential as anti-cancer agents.[1][2] These compounds exert their effects by targeting the Na+/K+-ATPase, an enzyme often overexpressed in cancer cells and implicated in various cellular processes including proliferation and survival.[1][2] this compound (Ramnodigin) is a digitoxin analog that has shown promising anti-cancer activity. This guide synthesizes the available preclinical information on this compound to serve as a resource for researchers and drug development professionals exploring its therapeutic potential.

Mechanism of Action

The primary molecular target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase pump.[1][3] Inhibition of this pump disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions. The elevated intracellular calcium levels are a key trigger for the induction of apoptosis through various signaling pathways.[1]

Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, the known mechanisms of its parent compound, digitoxin, provide a strong indication of its likely mode of action. Digitoxin has been shown to induce apoptosis in cancer cells by modulating several key signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Digitoxin and its analogs have been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR, thereby suppressing pro-survival signals.[3][4]

-

NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation, immunity, and cancer cell survival. Digitoxin has been demonstrated to inhibit NF-κB activity, leading to the downregulation of anti-apoptotic proteins.[5]

-

Apoptosis Induction: The culmination of the signaling cascade initiated by Na+/K+-ATPase inhibition is the activation of the apoptotic program. This involves the activation of caspases, a family of proteases that execute programmed cell death.[1] Digitoxin has been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[6] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6]

Figure 1: Postulated signaling pathway for this compound-induced apoptosis in cancer cells.

Quantitative Data

The available quantitative data for the anti-cancer activity of this compound is currently limited. The most significant finding is its potent cytotoxicity against the NCI-H460 human non-small cell lung cancer cell line.

| Compound | Cell Line | Assay Type | IC50 |

| This compound (Ramnodigin) | NCI-H460 | Cytotoxicity | 52 nM |

Table 1: In Vitro Cytotoxicity of this compound

Further studies are required to determine the IC50 values of this compound across a broader panel of cancer cell lines and to evaluate its efficacy in in vivo models.

Experimental Protocols

The following provides a detailed, representative methodology for determining the cytotoxic activity of a compound like this compound, based on the widely used Sulforhodamine B (SRB) assay. While the specific protocol for the cited IC50 value of this compound is not publicly available, the SRB assay is a standard method for assessing cell density and cytotoxicity in a high-throughput manner.[7][8][9]

Sulforhodamine B (SRB) Cytotoxicity Assay

Figure 2: General experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

NCI-H460 cells (or other cancer cell lines)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom microplates

-

This compound (Ramnodigin) stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution (1% acetic acid)

-

Solubilization buffer (10 mM Tris base, pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle control (DMSO at the same concentration as in the highest compound dilution) and untreated controls.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Washing and Staining:

-

Carefully wash the plates five times with 1% acetic acid to remove the TCA.

-

Allow the plates to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes.

-

Measure the absorbance (optical density) at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells) from all readings.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the untreated control.

-

Plot the percentage of growth inhibition against the log of the compound concentration and determine the IC50 value from the dose-response curve.

-

Future Directions

The potent in vitro activity of this compound against a non-small cell lung cancer cell line warrants further investigation. Future research should focus on:

-

Broad-spectrum activity: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines from different tumor types.

-

Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by this compound to better understand its mode of action and identify potential biomarkers for patient selection.

-

In vivo efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer to determine its therapeutic potential in a physiological context.

-

Pharmacokinetic and toxicity studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and evaluating its safety profile.

-

Combination therapies: Investigating the potential synergistic effects of this compound with other standard-of-care anti-cancer agents.

Conclusion

This compound (Ramnodigin) has emerged as a promising anti-cancer agent based on its potent cytotoxic effects in preclinical studies. Its mechanism of action, rooted in the inhibition of the Na+/K+-ATPase pump and subsequent induction of apoptosis, aligns with the growing body of evidence supporting the repurposing of cardiac glycosides for cancer therapy. While the current data is limited, it provides a strong rationale for further in-depth investigation of this compound as a potential novel therapeutic for the treatment of cancer. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate future research in this promising area.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. europeanreview.org [europeanreview.org]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

Ramnodigin's Potential Impact on Lung Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramnodigin, a cardenolide glycoside also identified as HOE 689, is a structural analog of the well-known cardiac glycoside, digitoxin. While extensive research on Ramnodigin's specific effects on lung cancer is not yet widely published, preliminary data indicates its potential as a cytotoxic agent against lung cancer cells. One source reports that Ramnodigin induces apoptosis in the NCI-H460 lung cancer cell line with an IC50 of 52 nM. This whitepaper will delve into the established mechanisms of action of cardenolide glycosides in lung cancer, providing a scientific framework to understand the potential therapeutic effects of Ramnodigin. By examining the effects of closely related compounds, we can infer the likely signaling pathways and cellular responses modulated by Ramnodigin in lung cancer cells.

Quantitative Data on Cardenolide Glycoside Activity in Lung Cancer Cells

The following tables summarize the cytotoxic and apoptotic effects of various cardenolide glycosides on common non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460. This data, derived from studies on Ramnodigin's analogs, offers a comparative basis for its potential potency.

Table 1: Cytotoxicity of Cardenolide Glycosides in Lung Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Citation |

| Ramnodigin (this compound) | NCI-H460 | Not Specified | 52 nM | [1] |

| Digitoxin | NCI-H460 | Not Specified | ≥5 nM (induces G2/M arrest) | [2][3] |

| D6-MA (Digitoxin analog) | NCI-H460 | Not Specified | ≥1 nM (induces G2/M arrest) | [2][3] |

| Odoroside A | A549 | CCK-8 | 183.5 nM (48h) | [4] |

| Curcuminoid Nanoemulsion | A549 | Not Specified | 3.9 µg/mL | [5] |

| Curcuminoid Nanoemulsion | NCI-H460 | Not Specified | 2.9 µg/mL | [5] |

| Curcuminoid Extract | A549 | Not Specified | 3.75 µg/mL | [5] |

| Curcuminoid Extract | NCI-H460 | Not Specified | 2.9 µg/mL | [5] |

| Cisplatin | NCI-H460 | MTT | 0.33 µmol/L (48h) | [6] |

Table 2: Apoptotic Effects of Cardenolide Glycosides in Lung Cancer Cell Lines

| Compound | Cell Line | Observation | Method | Citation |

| Digitoxin | NCI-H460 | Dose-dependent apoptotic morphologic changes | Hoechst apoptosis assay | [2][3] |

| D6-MA (Digitoxin analog) | NCI-H460 | 5-fold more potent in inducing apoptosis than digitoxin | Hoechst apoptosis assay | [2][3] |

| Digoxin | A549 | Induces mitochondria-mediated apoptosis | Western blot (cleaved PARP) | [7] |

| Acovenoside A | A549 | Induces apoptotic cell death | Not Specified | [1][8] |

| Epi-reevesioside F | NCI-H460, A549 | Synergistically amplifies gefitinib-induced apoptosis | Caspase cascade activation | [9][10] |

| Apigenin (B1666066) | NCI-H460 | Induces apoptosis | Hoechst 33258 staining, Annexin V-FITC/PI flow cytometry | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effect of compounds like Ramnodigin on lung cancer cells, based on protocols described for its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent inhibitory effect of a compound on the proliferation of lung cancer cells.

-

Procedure:

-

Seed lung cancer cells (e.g., A549 or NCI-H460) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., Ramnodigin) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

-

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

-

Procedure:

-

Plate lung cancer cells in 6-well plates and treat with the desired concentrations of the compound for the selected time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

-

Western Blot Analysis for Protein Expression

-

Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways and apoptosis.

-

Procedure:

-

Treat lung cancer cells with the compound as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Signaling Pathways and Mechanisms of Action

Cardenolide glycosides are known to exert their anti-cancer effects through multiple mechanisms, primarily initiated by the inhibition of the Na+/K+-ATPase pump. This action disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can induce apoptosis and inhibit cell proliferation.

Inhibition of Na+/K+-ATPase and Downstream Signaling

The primary molecular target of cardenolide glycosides is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This disruption in ion balance triggers various signaling pathways.

Induction of Apoptosis